molecular formula C18H10Cl2o2s2 B1669901 D&C Red No. 30 CAS No. 2379-74-0

D&C Red No. 30

Cat. No. B1669901
CAS RN: 2379-74-0
M. Wt: 393.3 g/mol
InChI Key: NDDLLTAIKYHPOD-ISLYRVAYSA-N
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Description

D&C Red No. 30 is a synthetic dye used in drugs and cosmetics . It is listed by the FDA as a safe additive for drugs and cosmetics as per FDA standards . It can be used externally and in general cosmetics, including lipsticks, but is not to be used in cosmetics close to the eye .


Synthesis Analysis

The preparation of a pure sample of D&C Red No. 30 has been described in a paper . The paper also discusses the determination of the spectrophotometric properties of solutions of the purified sample in xylene .


Molecular Structure Analysis

The color additive D&C Red No. 30 is principally 6-chloro-2-(6-chloro-4-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-4-methyl-benzo[b]thiophen-3(2H)-one . It contains a total of 37 bonds; 27 non-H bonds, 15 multiple bonds, 3 double bonds, 12 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, 2 ketones (aromatic), and 2 sulfides .

Scientific Research Applications

Regulatory Analysis and Statistical Considerations

In the realm of regulatory analysis, D&C Red No. 30 has been subject to various studies. For instance, the paper by Lagakos and Mosteller (1981) discusses the statistical challenges and methods used in the evaluation of FD&C No. 40 (Red 40), which is relevant to the broader family of red dyes including D&C Red No. 30. This study highlights the complexity of assessing safety in animal studies, especially considering factors like cage effects, litter effects, and multigenerational designs. It underscores the importance of statistical analyses in regulatory processes, particularly when unexpected findings emerge (Lagakos & Mosteller, 1981).

Chemical Analysis and Quality Control

D&C Red No. 34, a compound closely related to D&C Red No. 30, has been extensively analyzed to ensure compliance with regulatory standards. Belai et al. (2012) conducted a detailed study on the synthesis, structural characterization, and analysis of D&C Red No. 34 and its lakes, focusing on subsidiary colors that are considered impurities. Their research provides insights into the quality control processes necessary for color additives used in cosmetics and drugs, which is also applicable to D&C Red No. 30. Such stringent analysis is crucial for maintaining the safety and quality of these additives (Belai et al., 2012).

Carcinogenicity and Mutagenicity Studies

The safety of red dyes, including D&C Red No. 30, has been a topic of research in terms of carcinogenicity and mutagenicity. Dillon, Combes, and Zeiger (1994) explored the mutagenicity of D & C Red No. 9, another red dye, using various protocols. Their research provides valuable insights into the methodologies that could be applied to study D&C Red No. 30, especially in understanding its potential as a genotoxic or non-genotoxic carcinogen. The study emphasizes the necessity of specific testing protocols to reveal the mutagenic properties of such dyes (Dillon et al., 1994).

Risk Assessment

The risk assessment of color additives, including red dyes like D&C Red No. 30, has been a subject of study. Hart et al. (1986) provided a comprehensive review of the risks associated with various red and orange dyes. This study offers insights into the methods used forevaluating the carcinogenic risk of these dyes, based largely on animal data and extrapolation to human health. It also discusses the limitations and uncertainties inherent in these assessments, highlighting the complexity of risk evaluation for substances like D&C Red No. 30 (Hart et al., 1986).

Safety And Hazards

D&C Red No. 30 is considered safe for use in drugs and cosmetics as per FDA standards . It may be safely used for coloring drugs generally in amounts consistent with current good manufacturing practice and all batches must be certified .

properties

IUPAC Name

(2E)-6-chloro-2-(6-chloro-4-methyl-3-oxo-1-benzothiophen-2-ylidene)-4-methyl-1-benzothiophen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2O2S2/c1-7-3-9(19)5-11-13(7)15(21)17(23-11)18-16(22)14-8(2)4-10(20)6-12(14)24-18/h3-6H,1-2H3/b18-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDLLTAIKYHPOD-ISLYRVAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=C3C(=O)C4=C(S3)C=C(C=C4C)Cl)S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C\3/C(=O)C4=C(S3)C=C(C=C4C)Cl)/S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601045209
Record name 5,5'-Dichloro-3,3'-dimethyl-thioindigo
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D&C Red No. 30

CAS RN

2379-74-0, 52641-31-3
Record name D & C Red No. 30
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002379740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D&C Red No. 30
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052641313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo[b]thiophen-3(2H)-one, 6-chloro-2-(6-chloro-4-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5,5'-Dichloro-3,3'-dimethyl-thioindigo
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-2-(6-chloro-4-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-4-methylbenzo[b]thiophene-3(2H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.422
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name D&C RED NO. 30
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S42T2808B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
109
Citations
KA Freeman - Journal of the Association of Official Agricultural …, 1965 - academic.oup.com
Enactment of the Color Additive Law of 1960 has resulted in many changes in the color regulations and in the listing of colors for use in food, drugs, and cosmetics. A substantial number …
Number of citations: 0 academic.oup.com
C Stein, KA Freeman - Journal of Association of Official …, 1952 - academic.oup.com
D&C Red No. 30 (Helindone Pink CN), 4, 4'-dimethyl-6, 6'-dichlorothioindigo, is certifiable for use in drugs and cosmetics under the authority of the Federal Food, Drug, and Cosmetic …
Number of citations: 1 academic.oup.com
S Osati, A Pirisedigh, L Adlnasab - Journal of Studies in Color World, 2014 - jscw.icrc.ac.ir
Coloring agents divided to dyes and pigments that can be natural or synthetic. One of the most significant application of them is coloring of cosmetics. Cosmetic products play an …
Number of citations: 2 jscw.icrc.ac.ir
A Weisz, SR Milstein, AL Scher - Analysis of cosmetic products, 2007 - books.google.com
As mentioned in Section 4.1, application of colour is the main purpose of many cosmetic products such as lipsticks, blushers, eye shadows, eyeliners, and nail polishes. All of these …
Number of citations: 7 books.google.com
M BERDICK - The Cosmetic Industry: Norman F., 2019 - books.google.com
1. INTRODUCTION Color is so fundamental to cosmetics that it is startling to reflect that the cosmetic industry was almost oblivious to government regulation of colors until 1960. Only a …
Number of citations: 1 books.google.com
EG Murphy - Food Drug Cosm. LJ, 1982 - HeinOnline
There are at least two good reasons for knowing how cosmetic colors are regulated in other parts of the world. First, if your company is doing or considering doing business …
Number of citations: 2 heinonline.org
A Weisz, M Perez-Gonzalez, JF Wood… - … of Chromatography A, 2021 - Elsevier
An impurity in the color additives D&C Red No. 30 (R30) and D&C Red No. 30 lakes (R30L) was newly identified and characterized as 7-chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-…
Number of citations: 2 www.sciencedirect.com
Y Kim, J Lee - Journal of Cosmetic Science, 2021 - search.ebscohost.com
Colorants for cosmetics appear to be more strictly regulated than any other cosmetic ingredients. Most countries have adopted a positive regulatory system for colorants used in …
Number of citations: 3 search.ebscohost.com
A Weisz, R Lazo-Portugal, M Perez-Gonzalez… - Dyes and …, 2022 - Elsevier
The anthraquinone anionic dye Acid Violet 43 (AV43, Colour Index No. 60730) is certifiable in the United States as Ext. D&C Violet No. 2 (EV2) for use as a color additive in externally …
Number of citations: 2 www.sciencedirect.com
WS Brammell… - Journal of the …, 1981 - academic.oup.com
A simple and rapid spectrophotometric method was developed for determining the total phosphorus content of certifiable straight color additives. The dye sample is mixed with a …
Number of citations: 3 academic.oup.com

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